molecular formula C15H22N2O B7511925 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea

Cat. No. B7511925
M. Wt: 246.35 g/mol
InChI Key: XFXKZZICCBHKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. Activation of these receptors by 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea leads to a variety of physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception. It has also been shown to have anti-inflammatory and anti-tumor properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea is its high potency and selectivity for the CB1 and CB2 receptors, which makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and selectivity also make it potentially dangerous for use in humans, and it must be handled with care in the laboratory.

Future Directions

There are many future directions for research involving 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea and other synthetic cannabinoids. One area of interest is the development of novel cannabinoid-based therapeutics for the treatment of various medical conditions, such as chronic pain, epilepsy, and cancer. Another area of interest is the investigation of the potential role of the endocannabinoid system in various physiological processes, such as appetite regulation, mood regulation, and immune function. Additionally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids, both in the laboratory and in clinical settings.

Synthesis Methods

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea is typically synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2-ethyl-6-methylphenyl isocyanate, followed by the reaction of the resulting urea with an appropriate acid chloride. The final product is then purified using various chromatographic techniques.

Scientific Research Applications

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various medical conditions, such as multiple sclerosis, epilepsy, and cancer.

properties

IUPAC Name

1-cyclopentyl-3-(2-ethyl-6-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-12-8-6-7-11(2)14(12)17-15(18)16-13-9-4-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXKZZICCBHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea

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